molecular formula C7H12Cl2N2O B13962547 Piperazine, 1-(dichloroacetyl)-4-methyl- CAS No. 77368-14-0

Piperazine, 1-(dichloroacetyl)-4-methyl-

Cat. No.: B13962547
CAS No.: 77368-14-0
M. Wt: 211.09 g/mol
InChI Key: LVOFSYIEZWIWRG-UHFFFAOYSA-N
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Description

Piperazine, 1-(dichloroacetyl)-4-methyl- is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant activities

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1-(dichloroacetyl)-4-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cyclization reactions, such as the formation of 1,5-fused-1,2,3-triazoles through alkyne-azide 1,3-dipolar cycloaddition .

Common Reagents and Conditions: Common reagents used in these reactions include bases like DBU, catalysts such as Ag2CO3, and solvents like toluene . Reaction conditions often involve specific temperatures and pH levels to ensure the desired product formation.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, which can be further deprotected to form piperazinopyrrolidinones .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to piperazine, 1-(dichloroacetyl)-4-methyl- include other piperazine derivatives such as 4-(dichloroacetyl)piperazine-1-carbaldehyde and piperazine citrate . These compounds share the piperazine core structure but differ in their substituents and specific chemical properties.

Uniqueness: What sets piperazine, 1-(dichloroacetyl)-4-methyl- apart is its specific dichloroacetyl and methyl substituents, which confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, pharmacokinetics, and interactions with biological targets, making it a distinct and valuable compound in scientific research .

Properties

CAS No.

77368-14-0

Molecular Formula

C7H12Cl2N2O

Molecular Weight

211.09 g/mol

IUPAC Name

2,2-dichloro-1-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C7H12Cl2N2O/c1-10-2-4-11(5-3-10)7(12)6(8)9/h6H,2-5H2,1H3

InChI Key

LVOFSYIEZWIWRG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C(Cl)Cl

Origin of Product

United States

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